4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a piperidine ring substituted with a methoxyphenylmethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps. One common approach is the reaction of 3-methoxybenzyl chloride with piperidine to form 1-[(3-methoxyphenyl)methyl]piperidine. This intermediate is then reacted with 4-hydroxypyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-({1-[(3-Hydroxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine.
Reduction: Formation of 4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperidine and pyridine rings. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-({1-[(3-Hydroxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)piperidine: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine is unique due to its combination of a methoxyphenylmethyl group and a pyridine ring, which imparts specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
4-[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-19-6-2-4-16(12-19)13-21-11-3-5-17(14-21)15-23-18-7-9-20-10-8-18/h2,4,6-10,12,17H,3,5,11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUQTRJXJOHKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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